In Vivo Anti-Atherosclerotic Efficacy Without Plasma Lipid Alteration vs. Control
CAY10487 demonstrates robust in vivo anti-atherosclerotic activity in a high-cholesterol-fed rabbit model, a key preclinical model for human atherosclerosis. Dietary supplementation with 0.05% CAY10487 reduced the percent area occupied by atherosclerotic lesions in the thoracic aorta from 53.5% (control) to 16.1% [1]. Crucially, this 70% relative reduction in lesion area was achieved without significantly altering plasma lipid profiles [1]. This lipid-independent efficacy is a critical differentiator from statins and is not reported for CAY10485.
| Evidence Dimension | Atherosclerotic lesion area in thoracic aorta |
|---|---|
| Target Compound Data | 16.1% lesion area |
| Comparator Or Baseline | Control (vehicle): 53.5% lesion area |
| Quantified Difference | Relative reduction of ~70% (absolute reduction of 37.4 percentage points) |
| Conditions | High cholesterol-fed rabbit model; 0.05% CAY10487 dietary supplementation |
Why This Matters
This is the most direct evidence of disease-modifying efficacy, and it is achieved without the lipid-lowering liability that complicates many cardiovascular drug candidates.
- [1] TargetMol. CAY10487 product data, referencing in vivo atherosclerotic lesion area. View Source
